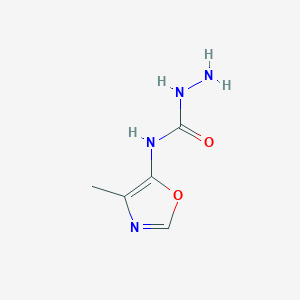
N-(4-methyloxazol-5-yl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyloxazol-5-yl)hydrazinecarboxamide is an organic compound that belongs to the family of oxazoles. It is a colorless solid that is soluble in water and organic solvents. This compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyloxazol-5-yl)hydrazinecarboxamide typically involves the condensation of 4-methyloxazole-5-carboxylic acid with hydrazinecarboxamide under controlled conditions. The reaction is carried out at high temperatures, preferably around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step procedures that include acylation, cyclodehydration, and sulfochlorination reactions. These methods are designed to maximize yield and minimize waste, although they can be complex and require careful handling of reagents .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyloxazol-5-yl)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxazole derivatives, while reduction reactions may yield hydrazine derivatives .
Aplicaciones Científicas De Investigación
N-(4-methyloxazol-5-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a drug candidate for various medical conditions, including its inhibitory activity on blood platelet aggregation.
Industry: It is used in the production of various industrial chemicals and as a corrosion inhibitor in metal treatments.
Mecanismo De Acción
The mechanism of action of N-(4-methyloxazol-5-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-methyloxazol-5-yl)hydrazinecarboxamide include:
4-methyloxazole-5-carboxylic acid: An important intermediate in the synthesis of various organic compounds.
Hydrazinecarboxamide: A compound with similar functional groups and reactivity.
N-(4-methoxybenzyl)hydrazinecarboxamide: A related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of both oxazole and hydrazinecarboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H8N4O2 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
1-amino-3-(4-methyl-1,3-oxazol-5-yl)urea |
InChI |
InChI=1S/C5H8N4O2/c1-3-4(11-2-7-3)8-5(10)9-6/h2H,6H2,1H3,(H2,8,9,10) |
Clave InChI |
IRFVPIQYRLLVHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=N1)NC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


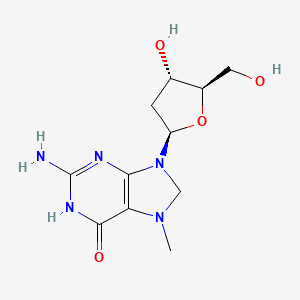
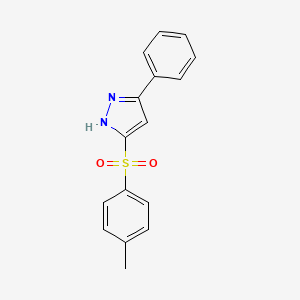
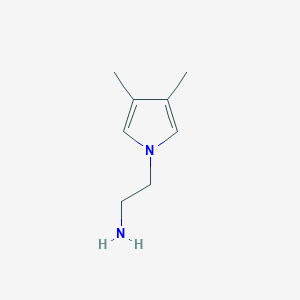
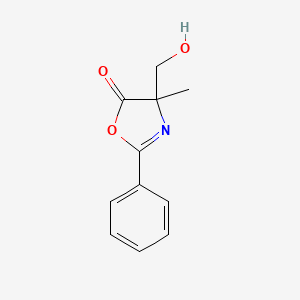
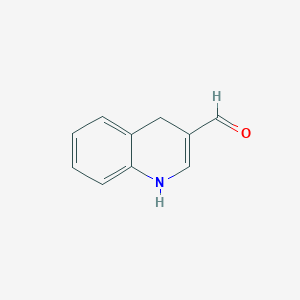
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
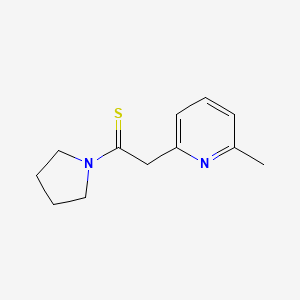
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
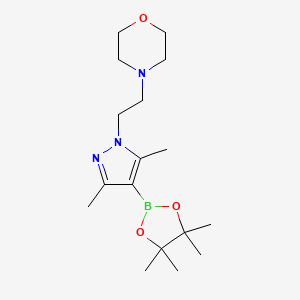

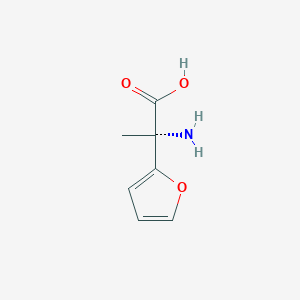
![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
